6-Methyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine
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Overview
Description
6-Methyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the class of imidazopyridazines This compound is characterized by its unique structure, which includes a fused imidazole and pyridazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diphenyl-1,2-dihydroimidazole with hydrazine hydrate in the presence of acetic acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced imidazopyridazine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-Methyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Methyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Pyridazine: A six-membered heterocyclic compound with two adjacent nitrogen atoms.
Indole: A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
Uniqueness
6-Methyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine is unique due to its fused imidazole and pyridazine ring system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89004-13-7 |
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Molecular Formula |
C19H19N3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
6-methyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C19H19N3/c1-14-12-13-17-20-18(15-8-4-2-5-9-15)19(22(17)21-14)16-10-6-3-7-11-16/h2-11,14,21H,12-13H2,1H3 |
InChI Key |
RYTNEPLBGPLXHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NC(=C(N2N1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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